Gentiomycin C
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Overview
Description
Gentiomycin C is a member of the aminoglycoside class of antibiotics, which are known for their broad-spectrum antibacterial activity. It is one of the major components of the gentamicin complex, which also includes gentamicin C1, C1a, and C2. This compound is particularly effective against Gram-negative bacteria and is used to treat various bacterial infections, including those of the urinary tract, respiratory tract, and skin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gentiomycin C is typically produced through fermentation processes involving the bacterium Micromonospora purpurea or Micromonospora echinospora. The fermentation broth is then subjected to various purification steps, including ion-exchange chromatography and crystallization, to isolate the different components of the gentamicin complex .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale fermentation in bioreactors, followed by downstream processing to purify the antibiotic. The fermentation conditions, such as temperature, pH, and nutrient supply, are carefully controlled to optimize the yield of this compound. The purified product is then formulated into various dosage forms, including injections, eye drops, and topical creams .
Chemical Reactions Analysis
Types of Reactions
Gentiomycin C undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the antibiotic to enhance its efficacy or reduce its toxicity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate are used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Various nucleophiles can be used to substitute functional groups in this compound, often under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have altered antibacterial activity or reduced toxicity. These derivatives are often studied for their potential use as new antibiotics .
Scientific Research Applications
Gentiomycin C has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying aminoglycoside antibiotics and their interactions with bacterial ribosomes.
Biology: this compound is employed in research on bacterial protein synthesis and resistance mechanisms.
Medicine: It is used in clinical studies to evaluate its efficacy and safety in treating bacterial infections.
Industry: This compound is used in the development of new antibiotic formulations and drug delivery systems.
Mechanism of Action
Gentiomycin C exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the translation of messenger RNA (mRNA) into proteins, thereby inhibiting protein synthesis. The disruption of protein synthesis ultimately leads to bacterial cell death. The primary molecular targets of this compound are the ribosomal RNA and specific ribosomal proteins .
Comparison with Similar Compounds
Similar Compounds
- Gentamicin C1
- Gentamicin C1a
- Gentamicin C2
- Sisomicin
- Tobramycin
Uniqueness
Gentiomycin C is unique in its specific binding affinity to the bacterial ribosome, which contributes to its potent antibacterial activity. Compared to other aminoglycosides, this compound has a distinct spectrum of activity and a different toxicity profile. For instance, it is less nephrotoxic than some of its counterparts, making it a preferred choice in certain clinical settings .
Properties
Molecular Formula |
C60H127N15O26S |
---|---|
Molecular Weight |
1506.8 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid;hydrate |
InChI |
InChI=1S/C21H43N5O7.C20H41N5O7.C19H39N5O7.H2O4S.H2O/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19;1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17;1-5(2,3)4;/h9-20,25-29H,5-8,22-24H2,1-4H3;8-19,25-28H,4-7,21-24H2,1-3H3;8-18,24-27H,3-7,20-23H2,1-2H3;(H2,1,2,3,4);1H2/t9-,10-,11+,12-,13-,14+,15-,16-,17+,18-,19-,20-,21+;8-,9-,10+,11-,12-,13+,14-,15-,16+,17-,18-,19-,20+;8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-;;/m110../s1 |
InChI Key |
JVTKIBKUMWIUIZ-CRDWOMLUSA-N |
Isomeric SMILES |
C[C@H]([C@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N.C[C@H]([C@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC.C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O.O.OS(=O)(=O)O |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N.CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O.O.OS(=O)(=O)O |
Origin of Product |
United States |
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